(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate
Overview
Description
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate is a chemical compound with the molecular formula C6H13NO5. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its stability and solubility in water, making it a valuable reagent in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate typically involves the reaction of tris(hydroxymethyl)aminomethane (TRIS) with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{TRIS} + \text{Acetic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffer in biochemical assays and reactions.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Utilized in the formulation of pharmaceuticals for its stabilizing properties.
Industry: Applied in the manufacturing of various chemical products due to its solubility and stability.
Mechanism of Action
The mechanism by which (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate exerts its effects is primarily through its ability to act as a buffer. It helps maintain a stable pH in solutions, which is crucial for many biochemical and pharmaceutical processes. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to prevent significant changes in pH.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (TRIS): A common buffer used in biochemical research.
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate: Another buffering agent with similar properties.
Uniqueness
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate is unique due to its specific buffering capacity and solubility in water. It provides a stable pH environment, which is essential for various biochemical and pharmaceutical applications. Its ability to form stable complexes with metal ions also adds to its versatility in scientific research.
Properties
IUPAC Name |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEPQKCYPFFYMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C(C(CO)(CO)[NH3+])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064490 | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-28-8 | |
Record name | Tris-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trometamol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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